molecular formula C9H15NO3 B13599308 tert-butyl N-(1-hydroxybut-3-yn-2-yl)carbamate

tert-butyl N-(1-hydroxybut-3-yn-2-yl)carbamate

Cat. No.: B13599308
M. Wt: 185.22 g/mol
InChI Key: LFPILXPLMVYREQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-hydroxybut-3-yn-2-yl)carbamate: is a chemical compound that serves as a key intermediate in the synthesis of various biologically active molecules. It is particularly notable for its role in the synthesis of jaspine B, a natural product isolated from marine sponges that exhibits cytotoxic activity against several human carcinoma cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-hydroxybut-3-yn-2-yl)carbamate typically involves multiple steps starting from L-serine. The process includes esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection . The overall yield of this synthesis is approximately 41% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-hydroxybut-3-yn-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

tert-Butyl N-(1-hydroxybut-3-yn-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydroxybut-3-yn-2-yl)carbamate involves its conversion to active metabolites that interact with specific molecular targets. In the case of jaspine B, the compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. This process involves the activation of caspases and the disruption of mitochondrial function, leading to cell death .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(1-hydroxybut-3-yn-2-yl)carbamate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of biologically active compounds. Its ability to undergo various chemical reactions and its role in the production of jaspine B highlight its importance in both research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(1-hydroxybut-3-yn-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPILXPLMVYREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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